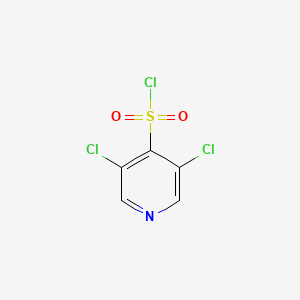
3,5-Dichloropyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.5 g/mol . It is a sulfonyl chloride derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a sulfonyl chloride group at the 4th position of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 3,5-Dichloropyridine-4-sulfonyl chloride involves several steps. One common method includes the chlorination of pyridine derivatives followed by sulfonylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfuryl chloride . The reaction is carried out under controlled temperatures to ensure the selective substitution of chlorine and sulfonyl groups at the desired positions on the pyridine ring .
Análisis De Reacciones Químicas
3,5-Dichloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
3,5-Dichloropyridine-4-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives depending on the nucleophile involved . The molecular targets and pathways depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparación Con Compuestos Similares
3,5-Dichloropyridine-4-sulfonyl chloride can be compared with other similar compounds such as:
Pentachloropyridine: This compound has five chlorine atoms on the pyridine ring and is used in similar applications but has different reactivity due to the higher number of chlorine substituents.
Fluoropyridines: These compounds have fluorine atoms instead of chlorine and exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to other chlorinated or fluorinated pyridine derivatives .
Propiedades
Fórmula molecular |
C5H2Cl3NO2S |
|---|---|
Peso molecular |
246.5 g/mol |
Nombre IUPAC |
3,5-dichloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |
Clave InChI |
HPTODNQVZVQHGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















